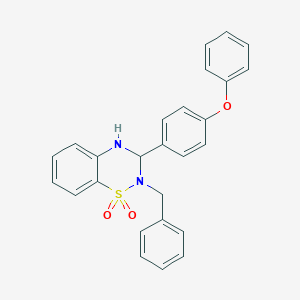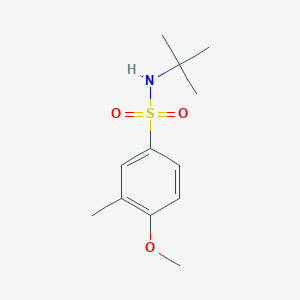![molecular formula C23H24N2O4S B296886 N-[1,1'-biphenyl]-2-yl-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296886.png)
N-[1,1'-biphenyl]-2-yl-2-[2-ethoxy(methylsulfonyl)anilino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1,1'-biphenyl]-2-yl-2-[2-ethoxy(methylsulfonyl)anilino]acetamide, commonly known as BMS-345541, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of selective inhibitors of IκB kinase (IKK) and has been shown to have promising anti-inflammatory properties.
Wirkmechanismus
BMS-345541 selectively inhibits N-[1,1'-biphenyl]-2-yl-2-[2-ethoxy(methylsulfonyl)anilino]acetamide, which phosphorylates IκB and leads to the activation of NF-κB. This inhibition leads to the suppression of NF-κB signaling, which plays a crucial role in the regulation of immune responses and cell survival. BMS-345541 has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are regulated by the NF-κB signaling pathway. It also inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BMS-345541 has been shown to have low toxicity and high selectivity towards N-[1,1'-biphenyl]-2-yl-2-[2-ethoxy(methylsulfonyl)anilino]acetamide, making it a promising candidate for therapeutic applications. However, further studies are needed to determine the long-term effects of BMS-345541 on human health.
Vorteile Und Einschränkungen Für Laborexperimente
BMS-345541 has several advantages for lab experiments. It has high purity and stability, making it easy to handle and store. It also has high selectivity towards N-[1,1'-biphenyl]-2-yl-2-[2-ethoxy(methylsulfonyl)anilino]acetamide, making it a valuable tool for studying the NF-κB signaling pathway. However, BMS-345541 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on BMS-345541. One area of research is the development of more potent and selective N-[1,1'-biphenyl]-2-yl-2-[2-ethoxy(methylsulfonyl)anilino]acetamide inhibitors. Another area of research is the investigation of the long-term effects of BMS-345541 on human health. Additionally, BMS-345541 could be studied for its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Overall, BMS-345541 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in the future.
Synthesemethoden
The synthesis of BMS-345541 involves the reaction of 2-aminoanisole with 2-ethoxy-1-methylsulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-bromo-1-phenyl-1-ethanone to obtain the final product, BMS-345541. This synthesis method has been optimized for high yields and purity, making BMS-345541 a valuable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to selectively inhibit N-[1,1'-biphenyl]-2-yl-2-[2-ethoxy(methylsulfonyl)anilino]acetamide, a key regulator of the NF-κB signaling pathway, which plays a crucial role in the regulation of immune responses and cell survival. BMS-345541 has been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
Molekularformel |
C23H24N2O4S |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-3-29-22-16-10-9-15-21(22)25(30(2,27)28)17-23(26)24-20-14-8-7-13-19(20)18-11-5-4-6-12-18/h4-16H,3,17H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
XFHNPGGXWSOJOP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C |
Kanonische SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B296805.png)
![N-[4-(acetylamino)phenyl]-2-[4-chloro-2-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B296807.png)

![2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B296812.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2,3-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B296813.png)
![N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296814.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B296818.png)
![4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B296820.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296821.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B296822.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3,5-dichlorophenyl)benzenesulfonamide](/img/structure/B296823.png)
![2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B296824.png)

![2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide](/img/structure/B296827.png)